4-(decyloxy)-N'-[(1E)-3-phenylpropylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a phenylpropylidene group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide typically involves multiple steps:
Formation of the Decyloxybenzene Intermediate: This step involves the reaction of bromodecane with a hydroxybenzene derivative under basic conditions to form the decyloxybenzene intermediate.
Formation of the Benzohydrazide: The decyloxybenzene intermediate is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.
Condensation Reaction: Finally, the benzohydrazide is condensed with cinnamaldehyde under acidic conditions to yield 4-(decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-(Decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Decyloxy)-2-hydroxyphenyl)-1-propanone
- 1-(4-(Decyloxy)-2-hydroxyphenyl)-1-propanone oxime
- 4-(Decyloxy)phenol-d4
Uniqueness
4-(Decyloxy)-N’-[(1E)-3-phenylpropylidene]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a decyloxy group, a phenylpropylidene group, and a benzohydrazide moiety sets it apart from similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H36N2O2 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-3-phenylpropylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O2/c1-2-3-4-5-6-7-8-12-22-30-25-19-17-24(18-20-25)26(29)28-27-21-13-16-23-14-10-9-11-15-23/h9-11,14-15,17-21H,2-8,12-13,16,22H2,1H3,(H,28,29)/b27-21+ |
InChI Key |
DGQPGIJSABFTGX-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/CCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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